![molecular formula C44H28S B14219734 2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene CAS No. 819078-08-5](/img/structure/B14219734.png)
2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by its unique structure, which includes three phenyl groups and a pyrenyl group attached to a thiophene ring. This structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl or pyrenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transport in an electronic device .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Triphenylthiophene: Lacks the pyrenyl group, making it less complex and potentially less versatile.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: Contains a pyrenyl group but differs in the overall structure and functional groups.
Phenothiazine derivatives: Share some structural similarities but have different core structures and properties.
Uniqueness
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene is unique due to its combination of phenyl and pyrenyl groups attached to a thiophene ring. This unique structure imparts specific electronic and photophysical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
819078-08-5 |
|---|---|
Molekularformel |
C44H28S |
Molekulargewicht |
588.8 g/mol |
IUPAC-Name |
2,3,4-triphenyl-5-(4-pyren-1-ylphenyl)thiophene |
InChI |
InChI=1S/C44H28S/c1-4-11-30(12-5-1)41-42(31-13-6-2-7-14-31)44(45-43(41)35-15-8-3-9-16-35)36-23-19-29(20-24-36)37-27-25-34-22-21-32-17-10-18-33-26-28-38(37)40(34)39(32)33/h1-28H |
InChI-Schlüssel |
VMCCZKLJISHYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
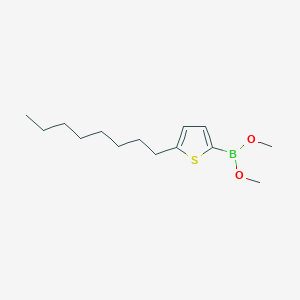
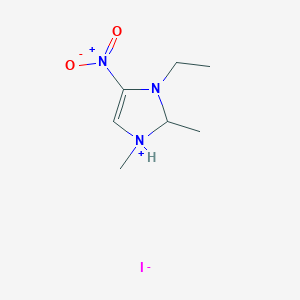
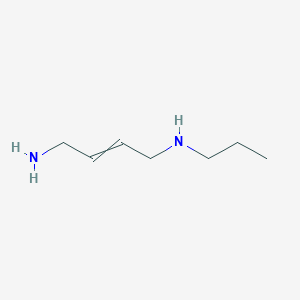
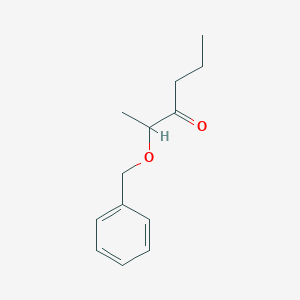
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
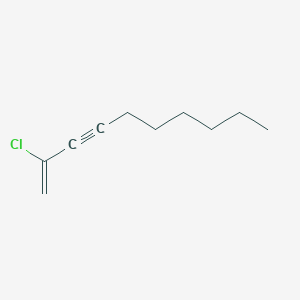
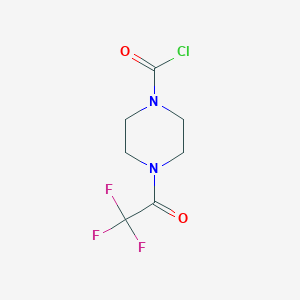
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
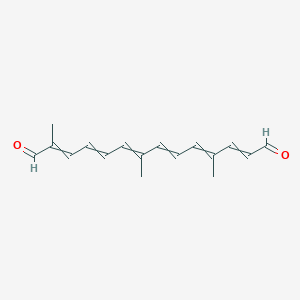

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
